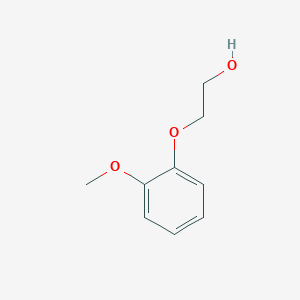

2-(2-Methoxyphenoxy)ethanol

説明

2-(2-Methoxyphenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is used in various industrial applications, including as a solvent and an intermediate in the synthesis of other chemicals. It is also known for its role in the production of pharmaceuticals and agrochemicals.

特性

IUPAC Name |

2-(2-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396669 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-71-0 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Table 1: Comparative Reaction Conditions for Guaiacol-Based Syntheses

| Parameter | Ethylene Oxide Route | Ethanolamine Route |

|---|---|---|

| Reactants | Guaiacol, ethylene oxide | Guaiacol, ethanolamine, urea |

| Catalyst | KOH/NaOH | KOH |

| Solvent | NMP/Mesitylene | Mesitylene |

| Temperature | 120–170°C | 170°C |

| Yield Optimization | Controlled epoxide addition | Stoichiometric urea ratio |

Challenges in Reaction Optimization

Regioselectivity and Byproduct Formation

Etherification reactions involving guaiacol face challenges such as:

Purification and Isolation

-

Liquid-Liquid Extraction : Adjusting the pH of the reaction mixture to acidic conditions (pH ~2) precipitates unreacted guaiacol, while subsequent basification (pH ~13) isolates the product in organic phases.

-

Chromatographic Techniques : Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity, as demonstrated in analogous amine syntheses.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

-

HPLC-UV : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve this compound from guaiacol and ethylene oxide residues, achieving detection limits <0.1%.

Industrial Scalability Considerations

化学反応の分析

Types of Reactions

2-(2-Methoxyphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or ethers. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: 2-(2-Methoxyphenoxy)acetaldehyde or 2-(2-Methoxyphenoxy)acetic acid.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Halogenated or alkylated derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

One of the primary applications of 2-(2-Methoxyphenoxy)ethanol is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of Carvedilol , a medication used for treating heart failure and hypertension. The synthesis process involves the reaction of 2-methoxyphenol with 2-chloroethanol in the presence of a strong base like sodium hydroxide, which effectively minimizes by-products and enhances yield .

Optically Active Compounds

Additionally, this compound serves as a precursor for synthesizing optically active compounds such as 1,4-dihydropyridines , which are important in medicinal chemistry due to their biological activity. The ability to produce chiral molecules from this compound highlights its versatility in drug development.

Biofuel Potential

Recent studies have explored the potential of this compound as a biofuel. Its properties include:

- High Energy Content : The compound has a significant energy density compared to traditional biofuels.

- Lower Vapor Pressure : This characteristic makes it safer to handle and store.

- High Miscibility : It mixes well with oils and gasoline, which could enhance combustion efficiency .

Research indicates that this compound could outperform conventional biofuels like ethanol due to these advantageous properties .

Lignin Degradation Research

In the field of environmental science, this compound has been employed as a model compound to study lignin degradation processes. Lignin, a complex organic polymer found in plant cell walls, poses challenges for biomass utilization. Studies have demonstrated that this compound can undergo electrochemical oxidation to yield various degradation products, thus providing insights into lignin breakdown mechanisms .

Chemical Properties and Reactions

The chemical structure of this compound allows it to participate in various reactions:

- Oxidation : It can be oxidized to form other derivatives, contributing to its utility in synthetic organic chemistry.

- Substitution Reactions : The methoxy group can be substituted under appropriate conditions, leading to a variety of functionalized products.

作用機序

The mechanism of action of 2-(2-Methoxyphenoxy)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes.

類似化合物との比較

2-(2-Methoxyphenoxy)ethanol can be compared with other similar compounds, such as:

2-(2-Methoxyphenoxy)ethylamine: This compound has an amine group instead of a hydroxyl group, which gives it different chemical properties and reactivity.

2-(2-Methoxyphenoxy)acetic acid: This compound has a carboxylic acid group, making it more acidic and reactive in different chemical environments.

2-(2-Methoxyphenoxy)acetaldehyde: This compound has an aldehyde group, which makes it more prone to oxidation and reduction reactions.

The uniqueness of this compound lies in its balanced chemical properties, making it versatile for various applications in synthesis, research, and industry.

生物活性

2-(2-Methoxyphenoxy)ethanol, also known as a methoxyphenol derivative, has garnered interest in various fields of research due to its potential biological activities. This article aims to explore its biological properties, including its effects on cellular mechanisms, potential therapeutic applications, and its role in environmental contexts.

- Chemical Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- CAS Number : 18181-71-0

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several important characteristics:

- Antimicrobial Properties : Some studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of methoxyphenols have been shown to inhibit bacterial growth in various environments, including wastewater treatment systems .

- Electrochemical Degradation : Recent studies have demonstrated that this compound can undergo electrochemical degradation, leading to the formation of various products. This process is significant in understanding how such compounds can be broken down in environmental applications, specifically in lignin degradation models .

- Inflammatory Response Modulation : While direct studies on this compound are sparse, related compounds have been shown to affect inflammatory pathways. For example, studies on methoxyphenol derivatives suggest they may modulate cytokine production and reduce inflammation in cellular models .

Case Study 1: Electrochemical Degradation

In a study focusing on the degradation of lignin model compounds via organic electrolysis, this compound was utilized as a primary model compound. The results indicated:

- Reaction Rate : The reaction rate for degradation was observed at 82% in a mixed solvent of methanol/acetonitrile.

- Mechanism Insights : The degradation products were analyzed using GC-MS, revealing complex pathways and suggesting potential applications in bioremediation .

Case Study 2: Antimicrobial Activity

A patent study highlighted the potential of methoxyphenol derivatives, including this compound, to inhibit bacterial growth in sewage treatment contexts. High concentrations were noted to cause disruptions in microbial communities essential for effective sewage processing .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 18181-71-0 |

| Antimicrobial Activity | Yes (in related studies) |

| Electrochemical Degradation | Yes |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxyphenoxy)ethanol in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves etherification or nucleophilic substitution reactions. A common approach is reacting 2-methoxyphenol with ethylene oxide or ethylene chlorohydrin under basic conditions (e.g., sodium hydroxide). For example, similar ether-linked compounds like 2-phenoxyethanol are synthesized via the Williamson ether synthesis, where sodium phenolate reacts with 2-chloroethanol . Adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst) can optimize yield and purity. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Due to structural similarities to 2-methoxyethanol (a known toxicant), strict safety protocols are essential. Use fume hoods for volatile handling, wear nitrile gloves, and employ full-face shields during bulk transfers . Monitor airborne concentrations using OSHA-compliant methods (e.g., NIOSH 1403). In case of spills, neutralize with inert absorbents and avoid water to prevent environmental contamination . Emergency showers and eyewash stations must be accessible.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methoxy, phenoxy, and ethanol moieties. Compare peaks to model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-ethanol (δ 3.8 ppm for methoxy groups; δ 4.2–4.5 ppm for ether-linked CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₂O₃: calc. 168.0786).

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic space groups) validate stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess stability by comparing Gibbs free energy (ΔG) of tautomers or conformers. For example, intramolecular hydrogen bonding between the hydroxyl and methoxy groups may stabilize specific conformations. Validate predictions with experimental thermochemical data (e.g., ΔfH° from NIST) . Software like Gaussian or ORCA can model electron density distributions and frontier molecular orbitals.

Q. What strategies resolve contradictions in reaction yields during catalytic depolymerization of lignin-derived analogs?

- Methodological Answer : In studies on lignin model compounds (e.g., 2-(2-methoxyphenoxy)propionic acid), yield discrepancies often arise from catalyst deactivation or solvent effects. Use in situ techniques (e.g., FTIR or Raman spectroscopy) to monitor reaction progress . Screen catalysts (e.g., SO₄²⁻/ZrO₂-ATP) under varying ethanol/water ratios to identify optimal conditions. Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature, pressure) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Steric hindrance from the methoxyphenoxy group reduces accessibility to the hydroxyl oxygen, slowing reactions like esterification. Electronic effects (e.g., electron-donating methoxy groups) activate the aromatic ring for electrophilic substitutions. Compare kinetics with less hindered analogs (e.g., 2-phenoxyethanol) using Hammett plots to quantify substituent effects .

Q. What protocols ensure reproducibility in synthesizing oligomeric derivatives of this compound?

- Methodological Answer : For oligomerization (e.g., polyether synthesis), use controlled step-growth polymerization with catalysts like K₂CO₃. Monitor molecular weight via GPC and end-group analysis (e.g., MALDI-TOF). Ensure anhydrous conditions to prevent chain termination. Document batch-specific variables (e.g., monomer purity, stirring rate) to minimize variability .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。